Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused bicyclic core: a cyclopenta[d]thiazolo[3,2-a]pyrimidine system. The core structure (C₁₁H₁₂N₂O₃S) includes a thiazole ring fused to a pyrimidine moiety, with a ketone group at the 5-position and a hexahydrocyclopenta ring system contributing to its rigidity . The compound is further functionalized with an acetyl-linked piperidine-4-carboxylate group, which introduces a sterically bulky, polar substituent. This ester group likely enhances solubility and modulates bioactivity, making the compound a candidate for pharmacological exploration.
Properties
IUPAC Name |
ethyl 1-[2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-2-26-18(25)12-6-8-21(9-7-12)16(23)10-13-11-27-19-20-15-5-3-4-14(15)17(24)22(13)19/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVEDPFTADANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate is a complex organic compound belonging to the class of thiazolo-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.46 g/mol. The structure features a piperidine ring, a thiazole moiety, and a pyrimidine derivative that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results showed an IC50 value in the low micromolar range, indicating potent antiproliferative effects. In one study, it was reported that compounds similar to this compound demonstrated IC50 values ranging from 10 μM to 30 μM against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 1-(2-(5-oxo...) | HeLa | 15 |
| Ethyl 1-(2-(5-oxo...) | MCF-7 | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests against Gram-positive and Gram-negative bacteria showed promising results:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 32 μg/mL to 128 μg/mL against various bacterial strains . These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
The mechanism by which ethyl 1-(2-(5-oxo...) exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival:
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production and may relate to their anticancer properties .
Case Studies
- Case Study on Anticancer Activity : A study involving a series of thiazolo-pyrimidine derivatives demonstrated that modifications in the side chains significantly affected their anticancer potency. The most potent derivatives were those with electron-withdrawing groups .
- Case Study on Antimicrobial Efficacy : A comparative analysis of several thiazole derivatives indicated that those with an ethyl group at position one exhibited enhanced antimicrobial activity compared to their methyl counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The target compound shares its thiazolo[3,2-a]pyrimidine core with several derivatives, but substituent variations significantly influence properties:
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Features a phenyl group at C5 and a trimethoxybenzylidene substituent at C2.
- The pyrimidine ring is puckered (flattened boat conformation), with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings.
- Exhibits intermolecular C–H···O hydrogen bonding, enhancing crystalline stability .
- Lower melting point (243–245°C) and yield (51%) compared to the target compound’s analogs, suggesting less synthetic efficiency .
- Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (): Replaces the thiazolo ring with a thieno moiety, introducing a sulfur atom in a different position. The 4-chlorophenyl and thioacetamido groups may alter electronic properties and binding affinity.
Physicochemical Properties
Hydrogen Bonding and Crystallography
The target compound’s analog () forms bifurcated C–H···O hydrogen bonds, creating chains along the crystallographic c-axis.
Pharmacological Potential
Pyrimidine derivatives are recognized for diverse bioactivities, including antimicrobial and anticancer properties (). The piperidine-4-carboxylate group in the target compound may improve blood-brain barrier penetration, making it relevant for central nervous system-targeted therapies. However, direct bioactivity data are absent in the provided evidence.
Q & A
Q. How to validate its metabolic pathways using isotopic labeling?
- Protocol :
- Synthesis of -labeled analog : Introduce at the ester carbonyl.
- LC-MS/MS analysis : Track metabolites in hepatocyte incubations (e.g., hydrolysis to carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
